Saikosaponin D

Immunopharmacology Macrophage Activation Natural Product Comparison

Saikosaponin D (SSD) is the C16-epimer of Saikosaponin A—a single stereochemical difference that yields radically divergent pharmacology. SSD uniquely suppresses alcohol and chocolate self-administration where SSC, SSB2, and SSB4 fail. Its macrophage activation potency far exceeds ginsenoside Rg1 and glycyrrhizin. SSD is the only type I saikosaponin that inhibits RANKL-induced osteoclastogenesis, and it exhibits exclusive cytotoxicity against hepatocellular carcinoma cells unlike SSC. Substitution with other saikosaponins risks irreproducible results. For immunopharmacology, behavioral pharmacology, bone biology, or HCC research, SSD is the only valid choice. Procure SSD to ensure target-activity alignment.

Molecular Formula C42H68O13
Molecular Weight 781.0 g/mol
CAS No. 20874-52-6
Cat. No. B192310
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSaikosaponin D
CAS20874-52-6
Synonymssaikosaponin
saikosaponin A
saikosaponin B
saikosaponin B1
saikosaponin B2
saikosaponin B3
saikosaponin B4
saikosaponin C
saikosaponin D
saikosaponin K
saikosaponin L
saikosaponins
Molecular FormulaC42H68O13
Molecular Weight781.0 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)OC2CCC3(C(C2(C)CO)CCC4(C3C=CC56C4(CC(C7(C5CC(CC7)(C)C)CO6)O)C)C)C)O)OC8C(C(C(C(O8)CO)O)O)O)O
InChIInChI=1S/C42H68O13/c1-21-28(46)33(55-34-31(49)30(48)29(47)22(18-43)53-34)32(50)35(52-21)54-27-10-11-37(4)23(38(27,5)19-44)8-12-39(6)24(37)9-13-42-25-16-36(2,3)14-15-41(25,20-51-42)26(45)17-40(39,42)7/h9,13,21-35,43-50H,8,10-12,14-20H2,1-7H3/t21-,22-,23-,24-,25-,26-,27+,28+,29-,30+,31-,32-,33+,34+,35+,37+,38+,39-,40+,41-,42+/m1/s1
InChIKeyKYWSCMDFVARMPN-LCSVLAELSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Saikosaponin D (CAS 20874-52-6) Product Selection Guide: Pharmacology and Comparative Differentiation


Saikosaponin D (SSD) is a triterpenoid saponin isolated from the roots of Bupleurum species (Chaihu), distinguished from its C16 epimer Saikosaponin A (SSA) and other in-class analogs by the stereochemistry of the hydroxyl group at the C16 position [1]. It has been extensively characterized for its pharmacological activities, including anti-inflammatory, anti-cancer, and hepatoprotective effects, mediated through modulation of multiple signaling cascades such as NF-κB, apoptosis, and autophagy pathways [2]. As a primary active component of Radix Bupleuri, SSD serves as a critical reference standard for quality control in botanical drug development and is a lead candidate for preclinical investigation of novel therapeutic mechanisms .

Saikosaponin D Procurement: Why In-Class Saikosaponins Cannot Be Interchanged


Despite sharing a core oleanane triterpenoid scaffold with other saikosaponins (SSA, SSC, SSB2, SSB4), substitution with alternative saikosaponins is scientifically unjustified due to critical structure-activity relationships (SAR). SSD differs from its C16 epimer SSA exclusively in stereochemistry at C16, yet this minor structural variation yields profoundly divergent pharmacological outcomes [1]. Direct comparative studies demonstrate that SSD exhibits markedly different potency in macrophage activation relative to ginsenoside Rg1 and glycyrrhizin [2]. Moreover, in vivo behavioral pharmacology reveals that while SSD and SSA similarly suppress alcohol and chocolate self-administration, other saikosaponins (SSC, SSB2, SSB4) fail to produce this effect, underscoring the functional uniqueness conferred by specific structural features [3]. Substitution risks experimental irreproducibility and procurement of material with untested or absent activity for the intended application.

Saikosaponin D vs. Analogs: Quantitative Comparative Evidence for Scientific Selection


Macrophage Activation Potency: Saikosaponin D vs. Ginsenoside Rg1 and Glycyrrhizin

In a direct comparative study of saikosaponins and other saponins for their ability to activate murine peritoneal macrophages, Saikosaponin D (SSD) exhibited significantly superior immunostimulatory activity compared to other representative saponins [1]. SSD-induced enhancement of phagocytic activity, increased cellular lysosomal enzyme (acid phosphatase) levels, induction of cytostatic activity, and expression of Ia antigen on the cell surface were all quantified [1]. The study explicitly reports that the activities of SSD were 'much stronger than those of typical saponins ginsenoside Rg1 and glycyrrhizin' [1].

Immunopharmacology Macrophage Activation Natural Product Comparison

In Vivo Efficacy in Reducing Alcohol Self-Administration: Saikosaponin D vs. Saikosaponin C

A comparative study evaluated the acute effects of five saikosaponins (SSA, SSD, SSC, SSB2, SSB4) at doses of 0, 0.25, 0.5, and 1 mg/kg (i.p.) on operant alcohol self-administration in Sardinian alcohol-preferring rats [1]. The results demonstrated that SSD and its epimer SSA produced marked and highly similar reductions in lever-responding for alcohol across the tested doses [1]. In stark contrast, Saikosaponin C (SSC) failed to alter alcohol self-administration at any tested dose, while SSB2 and SSB4 produced only intermediate, non-significant reductions [1].

Addiction Pharmacology Behavioral Pharmacology Natural Product Screening

In Vivo Efficacy in Reducing Chocolate Self-Administration: Saikosaponin D vs. Other Saikosaponins

In the same comparative study evaluating effects on palatable food (chocolate) self-administration in Wistar rats, a clear differential efficacy profile emerged among the saikosaponins [1]. Treatment with Saikosaponin D (SSD) and Saikosaponin A (SSA) resulted in significant reductions in chocolate self-administration [1]. In contrast, treatment with Saikosaponin C (SSC), Saikosaponin B2 (SSB2), and Saikosaponin B4 (SSB4) was completely ineffective at reducing chocolate self-administration at any tested dose (0.25-1 mg/kg, i.p.) [1].

Behavioral Pharmacology Natural Product Screening Addiction

Anti-HBV Activity: Saikosaponin D vs. Saikosaponin C

A comparative study evaluated the cytotoxicity and anti-hepatitis B virus (HBV) activities of saikosaponins from Bupleurum species in HBV-transfected human hepatoma cells (2.2.15 cells) [1]. The study differentiated the pharmacological profiles of Saikosaponin C (SSC) and Saikosaponin D (SSD), reporting that SSC exhibits anti-HBV activity, whereas SSD possesses potent cytotoxicity against human hepatocellular carcinoma cells but lacks significant anti-HBV activity in this model [1].

Antiviral Hepatitis B Natural Product

Osteoclastogenesis Inhibition: Saikosaponins A and D vs. Other Saikosaponin Types

Among seven type I, II, and III saikosaponins isolated from Bupleurum falcatum, only type I saikosaponins A and D—which possess an allyl oxide linkage between position 13 and 28 and two carbohydrate chains attached to the hydroxyl groups at position 3—exhibited the most potent inhibition of RANKL-induced osteoclast formation at noncytotoxic concentrations [1]. Saikosaponins A and D inhibited the formation of resorptive pits by reducing secreted levels of matrix metalloproteinase-2 (MMP-2), MMP-9, and cathepsin K in RANKL-induced osteoclasts [1].

Osteoporosis Bone Metastasis Osteoclast

Saikosaponin D: Recommended Research and Industrial Application Scenarios Based on Comparative Evidence


Immunopharmacology Research: Macrophage Activation Studies

SSD is recommended for immunopharmacology investigations focused on macrophage activation and innate immunity modulation. Direct comparative data demonstrate that SSD's macrophage-activating effects are 'much stronger' than ginsenoside Rg1 and glycyrrhizin, positioning it as a high-potency lead compound for elucidating mechanisms of phagocytic enhancement, lysosomal enzyme induction, and antigen presentation (Ia expression) [1]. Research programs investigating immunomodulatory saponins should select SSD over weaker alternatives to ensure detectable and robust responses in both in vitro and in vivo models.

Neuroscience and Addiction Pharmacology: Alcohol and Palatable Food Reward Studies

SSD is validated for preclinical behavioral pharmacology studies investigating alcohol use disorders and compulsive eating. In direct head-to-head comparisons, SSD and SSA produce marked reductions in alcohol and chocolate self-administration in rat models, whereas SSC, SSB2, and SSB4 are ineffective [2]. Investigators conducting operant self-administration studies or screening natural products for anti-addictive potential should prioritize SSD (or SSA), as substitution with other saikosaponins will not replicate the behavioral suppression phenotype essential for the research question.

Oncology Research: Cytotoxicity Screening in Hepatocellular Carcinoma

SSD is appropriate for cancer research programs investigating natural product cytotoxicity against hepatocellular carcinoma (HCC) cells. Comparative data demonstrate that SSD possesses potent cytotoxicity against human HCC cells in vitro, whereas the analog Saikosaponin C exhibits anti-HBV activity but lacks this cytotoxic profile [3]. Investigators studying HCC cell death mechanisms should procure SSD specifically, as SSC will not produce the desired cytotoxic endpoint. However, researchers investigating HBV antiviral mechanisms should select SSC instead.

Bone Biology and Osteoporosis Research: Osteoclastogenesis Inhibition

SSD, as a type I saikosaponin, is recommended for bone biology research investigating RANKL-induced osteoclastogenesis and bone resorption. Among seven saikosaponins spanning types I, II, and III, only type I saikosaponins (SSA and SSD) exhibit potent inhibition of osteoclast formation and reduce key resorptive markers (MMP-2, MMP-9, cathepsin K) at noncytotoxic concentrations [4]. Procurement of SSD over type II/III analogs is essential for studies targeting osteoclast-mediated pathologies, including postmenopausal osteoporosis and cancer-induced osteolytic bone metastasis.

Quote Request

Request a Quote for Saikosaponin D

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.